4-Carbamoylcubane-1-carboxylic acid
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Overview
Description
4-Carbamoylcubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structureThe rigid and symmetrical structure of cubane derivatives makes them valuable as bioisosteres for aromatic compounds, providing unique properties that can be exploited in drug design and other applications .
Preparation Methods
The synthesis of 4-carbamoylcubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the functionalization of cubane-1,4-dicarboxylic acid, which can be achieved through various chemical reactions.
Chemical Reactions Analysis
4-Carbamoylcubane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbamoyl group to other functional groups, such as amines.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Carbamoylcubane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex cubane derivatives, which are used in various chemical studies.
Biology: Its unique structure makes it a valuable tool for studying the interactions of rigid, non-planar molecules with biological targets.
Medicine: Cubane derivatives, including this compound, are investigated for their potential as bioisosteres in drug design, offering alternatives to traditional aromatic compounds.
Mechanism of Action
The mechanism of action of 4-carbamoylcubane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the properties of aromatic compounds while providing enhanced stability and reduced metabolic degradation. The molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
4-Carbamoylcubane-1-carboxylic acid can be compared to other cubane derivatives and similar rigid, non-planar molecules:
Cubane-1,4-dicarboxylic acid: Another cubane derivative with two carboxylic acid groups, used as a precursor in the synthesis of this compound.
Bicyclo[1.1.1]pentane derivatives: These compounds share the rigid, non-planar structure of cubane derivatives and are also used as bioisosteres in medicinal chemistry.
Bicyclo[2.2.2]octane derivatives: Similar to cubane derivatives, these compounds are used in materials science and medicinal chemistry for their unique structural properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
4-carbamoylcubane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-7(12)9-1-4-2(9)6-3(9)5(1)10(4,6)8(13)14/h1-6H,(H2,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMKYUWWHVLNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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